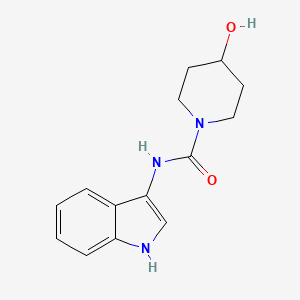

4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide” belongs to this class of compounds.

Synthesis Analysis

The synthesis of piperidine derivatives has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Hydrogen Storage and Catalytic Dehydrogenation

Substituted piperidines, including compounds structurally related to 4-Hydroxy-N-(1H-Indol-3-yl)piperidine-1-carboxamide, have been evaluated for their utility as reversible organic hydrogen storage liquids. These compounds are of interest for hydrogen-powered fuel cells. Research indicates that structural features, such as electron-donating or conjugated substituents attached to the piperidine ring, significantly enhance the rate of catalytic dehydrogenation, a crucial process for energy applications (Cui et al., 2008).

Allosteric Modulation of CB1

In the realm of medicinal chemistry, indole-2-carboxamides, closely related to the specified compound, have shown significant activity as allosteric modulators of the cannabinoid type 1 receptor (CB1). This research unveils the critical structural requirements for effective allosteric modulation, which has implications for the development of novel therapeutic agents targeting the CB1 receptor (Khurana et al., 2014).

Synthesis of Functionalized Pyridines

The synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from compounds akin to this compound has been documented. These chemical reactions provide unexpected new routes to valuable compounds for further chemical transformations. Such pathways are crucial for the development of new materials and pharmaceuticals (Mekheimer et al., 1997).

Hydrogen-Bonding in Proton-Transfer Compounds

The study of hydrogen-bonding in proton-transfer compounds involving 4-piperidinecarboxamide and isomeric indole carboxylic acids, closely related to the compound , sheds light on the structural determinants of molecular interaction. Such insights are valuable for the design of new molecular assemblies with potential applications in material science and biochemistry (Smith & Wermuth, 2011).

Antipsychotic Agent Potential

Research into heterocyclic carboxamides as potential antipsychotic agents has explored compounds structurally related to this compound. These studies aim to identify new therapeutic options for psychiatric disorders, demonstrating the compound's relevance in neuropsychopharmacology (Norman et al., 1996).

Mechanism of Action

Target of Action

The compound 4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide is a derivative of indole and piperidine . Indole derivatives have been found to bind with high affinity to multiple receptors , and compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H3 receptor . Therefore, it’s likely that this compound may interact with similar targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could influence a variety of biochemical pathways

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse molecular and cellular effects

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name |

4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c18-10-5-7-17(8-6-10)14(19)16-13-9-15-12-4-2-1-3-11(12)13/h1-4,9-10,15,18H,5-8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOBLJIPPDEYOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-oxo-3-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione](/img/structure/B2922230.png)

![2-Methyl-4-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2922232.png)

![tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-4-carboxylate hydrochloride](/img/structure/B2922233.png)

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922234.png)

![N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2922235.png)

![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2922240.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2922244.png)